molecular formula C10H24NO4P B8363169 2-Aminoethyl di(tert-butyl) phosphate

2-Aminoethyl di(tert-butyl) phosphate

Cat. No. B8363169
M. Wt: 253.28 g/mol
InChI Key: WURWQVXZNYNREQ-UHFFFAOYSA-N
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Patent
US07718688B2

Procedure details

A solution of 225 (1.17 g, 3.02 mmol) in MeOH (30 mL) with Pd/C (5%, 0.21 g) was hydrogenated at 50 psi for 2.5 h. The mixture was filtered through Celite, washing with MeOH, and the filtrate was evaporated. The residue was dissolved in CH2Cl and the solution was filtered once more, then evaporated to give 2-aminoethyl di(tert-butyl) phosphate (226) (604 mg, 79%) as a colourless oil: 1H NMR [CDCl3] δ 4.01-3.94 (m, 2H), 2.96-2.90 (m, 2H), 1.58 (br s, 2H), 1.49 (s, 18H). HRMS (FAB) calcd. for C10H25NO4P (MH+) m/z 254.1521, found 254.1519.
Name
225
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][P:6]([O:13][CH2:14][CH2:15][NH:16]C(=O)OCC1C=CC=CC=1)([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])([CH3:4])([CH3:3])[CH3:2]>CO.[Pd]>[P:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])([O:8][C:9]([CH3:10])([CH3:12])[CH3:11])([O:13][CH2:14][CH2:15][NH2:16])=[O:7]

Inputs

Step One
Name
225
Quantity
1.17 g
Type
reactant
Smiles
C(C)(C)(C)OP(=O)(OC(C)(C)C)OCCNC(OCC1=CC=CC=C1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.21 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
washing with MeOH
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CH2Cl
FILTRATION
Type
FILTRATION
Details
the solution was filtered once more
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
P(=O)(OCCN)(OC(C)(C)C)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 604 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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